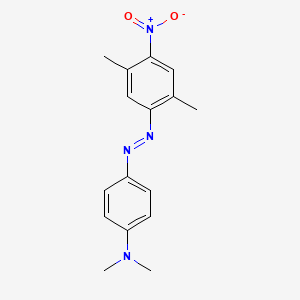
1-Fluoro-7-methyltetraphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-7-methyltetraphene is an organic compound that belongs to the class of fluorinated polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a tetraphene backbone. The unique structural features of this compound make it an interesting subject of study in various fields of chemistry and material science.
準備方法
The synthesis of 1-Fluoro-7-methyltetraphene typically involves the fluorination of a tetraphene derivative. One common method is the electrophilic fluorination of 7-methyltetraphene using a fluorinating agent such as Selectfluor™. The reaction is usually carried out in the presence of a solvent like acetonitrile at room temperature. The industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes, to ensure higher yields and purity.
化学反応の分析
1-Fluoro-7-methyltetraphene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions typically yield substituted tetraphene derivatives.
科学的研究の応用
1-Fluoro-7-methyltetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: In material science, this compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-Fluoro-7-methyltetraphene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
類似化合物との比較
1-Fluoro-7-methyltetraphene can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as:
1-Fluoronaphthalene: Similar in structure but lacks the extended conjugation of tetraphene.
1-Fluoropyrene: Contains a larger aromatic system, which may result in different electronic properties.
7-Fluoro-2-methylphenanthrene: Another fluorinated aromatic compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1994-56-5 |
|---|---|
分子式 |
C19H13F |
分子量 |
260.3 g/mol |
IUPAC名 |
1-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-7-3-2-5-14(15)11-17-16(12)10-9-13-6-4-8-18(20)19(13)17/h2-11H,1H3 |
InChIキー |
WBCHNORVHGIXDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



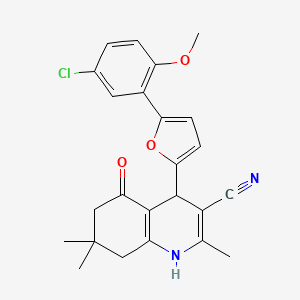
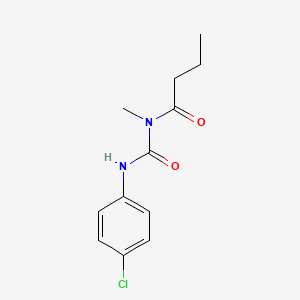
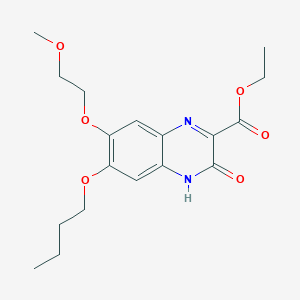
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
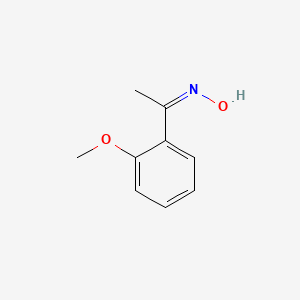
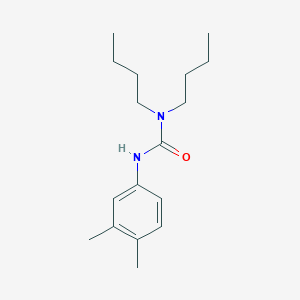

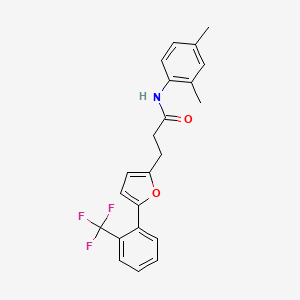

![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

